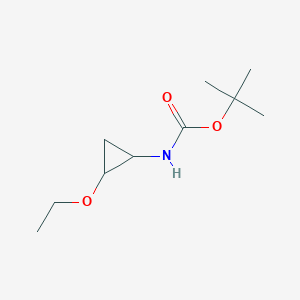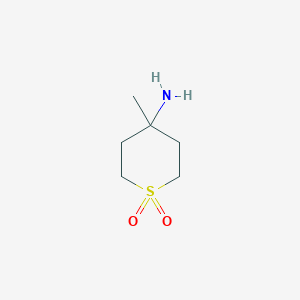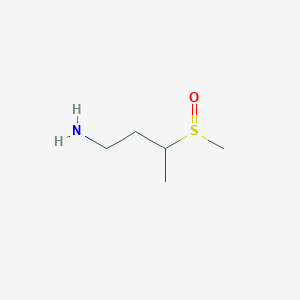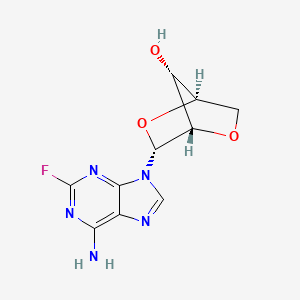
methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate
Vue d'ensemble
Description
“Methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate” is a chemical compound with the CAS Number: 1245772-53-5 . It has a molecular weight of 199.17 . The compound is a powder at room temperature .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C7H9N3O4/c1-5-6 (10 (12)13)3-8-9 (5)4-7 (11)14-2/h3H,4H2,1-2H3 . This indicates that the compound contains 7 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, and 4 oxygen atoms.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 199.17 .Applications De Recherche Scientifique
Hydrogen-Bonded Structures
Methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, closely related to the chemical , forms hydrogen-bonded chains of rings, exhibiting a polarized structure. This property is significant in the study of molecular interactions and crystal structures (Portilla et al., 2007).
Synthesis of Pyrazolo[4,3-c]pyridines
Methyl (5-oxopyrazol-3-yl)acetate N,S-ketene acetal, a derivative, is used as a building block in the synthesis of pyrazolo[4,3-c]pyridines. This synthesis is essential in organic chemistry for creating novel compounds with potential applications in medicinal chemistry (Prezent et al., 2016).
Hydrogen-Bonded Sheets and Chains
Methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate, another related compound, forms complex hydrogen-bonded sheets and chains, a structural feature that is significant for understanding molecular organization and interactions (Portilla et al., 2007).
Green Chemistry in Multicomponent Reactions
A green chemistry approach using methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate in multicomponent reactions leads to the efficient formation of complex molecules. This method highlights environmentally friendly synthesis processes in organic chemistry (Elinson et al., 2014).
Antibacterial Studies
Derivatives of this compound have been studied for their antibacterial properties. This research is crucial in discovering new antibacterial agents and understanding the relationship between molecular structure and biological activity (Muthineni et al., 2016).
Synthesis of Higher-Carbon Sugars
The compound is used in the synthesis of higher-carbon sugars, a process important in carbohydrate chemistry and the development of novel organic compounds (Horton & Liav, 1972).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with the compound are H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mécanisme D'action
Target of Action
Similar compounds, such as imidazole derivatives, have been reported to interact with a broad range of targets due to their diverse chemical and biological properties .
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets through hydrogen bonding or other intermolecular forces .
Biochemical Pathways
Related compounds have been shown to influence a variety of pathways, leading to diverse biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
The solubility of a compound in water and other polar solvents can significantly impact its bioavailability .
Result of Action
Related compounds have been reported to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Propriétés
IUPAC Name |
methyl 2-(5-methyl-4-nitropyrazol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c1-5-6(10(12)13)3-8-9(5)4-7(11)14-2/h3H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZABLYOAAXUBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CC(=O)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[3-(Aminomethyl)pyrrolidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B1373871.png)






![12-Ethyl-8-methyl-7-propionyl-2-[[4-(piperidin-1-yl)piperidin-1-yl]carbonyloxy]indolizino[1,2-b]quinolin-9(11H)-one](/img/structure/B1373886.png)




